molecular formula C20H23ClN4O6 B1200917 Dyphylline clofibrinate CAS No. 77444-81-6

Dyphylline clofibrinate

Cat. No.: B1200917
CAS No.: 77444-81-6
M. Wt: 450.9 g/mol
InChI Key: RWUZELNIWDBCAE-UHFFFAOYSA-N
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Description

Dyphylline (7-(2,3-dihydroxypropyl)theophylline) is a xanthine derivative with bronchodilator properties, traditionally used to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Clofibrate (ethyl 2-(p-chlorophenoxy)-2-methylpropionate) is a lipid-lowering agent belonging to the fibrate class. It reduces serum triglycerides and cholesterol by activating peroxisome proliferator-activated receptors (PPARs). Its primary use is in managing hyperlipidemia, though its clinical relevance has diminished due to safety concerns .

Properties

CAS No.

77444-81-6

Molecular Formula

C20H23ClN4O6

Molecular Weight

450.9 g/mol

IUPAC Name

[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C20H23ClN4O6/c1-20(2,31-14-7-5-12(21)6-8-14)18(28)30-10-13(26)9-25-11-22-16-15(25)17(27)24(4)19(29)23(16)3/h5-8,11,13,26H,9-10H2,1-4H3

InChI Key

RWUZELNIWDBCAE-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)OCC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O)OC3=CC=C(C=C3)Cl

Synonyms

clofibric acid ester of dyphylline
diprophylline clofibrinate
dyphylline clofibrinate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antiviral Activity of Dyphylline Against Coronaviruses

Virus (Genus) Inhibition Mechanism EC₅₀ (µM) Reference
HCoV-NL63 (α-CoV) Mpro inhibition 45.2
HCoV-229E (α-CoV) Mpro inhibition 52.8
HCoV-OC43 (β-CoV) Mpro inhibition 48.6
SARS-CoV-2 (β-CoV) Mpro inhibition 50.1

Toxicity Profile

Evidence from historical toxicity studies of methylated xanthines (Table 2) reveals Dyphylline’s favorable safety profile. For instance, 7-β-γ-dihydroxypropyl theophylline (Dyphylline) has an intraperitoneal LD₅₀ of 1800 mg/kg in mice, significantly higher than caffeine (LD₅₀ = 127 mg/kg) or theophylline (LD₅₀ = 230 mg/kg) .

Table 2: Acute Toxicity of Selected Xanthines in Mice

Compound Route LD₅₀ (mg/kg) Convulsive Activity Emetic Activity
Dyphylline Intraperitoneal 1800 Low Low
Theophylline Intraperitoneal 230 Moderate Moderate
Caffeine Intraperitoneal 127 High High
7-Diethylaminoethyl theophylline Oral 190 High High
Aminophylline Oral 2700 Moderate Moderate

Data adapted from McColl et al. (1956) .

Clofibrate in Context of Fibrates

Clofibrate’s mechanism involves PPAR-α activation, similar to gemfibrozil and fenofibrate. However, its ethyl ester structure distinguishes it metabolically; it is hydrolyzed to clofibric acid, which has a prolonged half-life (~15 hours) compared to newer fibrates .

Key Differentiators Between Dyphylline and Clofibrate

  • Therapeutic Class : Dyphylline is a respiratory xanthine; clofibrate is a hypolipidemic fibrate.
  • Mechanism : Dyphylline targets phosphodiesterase and viral proteases; clofibrate modulates lipid metabolism via PPAR-α.
  • Safety : Dyphylline’s low convulsive/emetic effects contrast with clofibrate’s systemic toxicity risks .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when designing human trials involving this compound derivatives?

  • Methodological Answer : Submit protocols to Institutional Review Boards (IRBs) with detailed risk-benefit analyses. Include exclusion criteria for vulnerable populations (e.g., pregnant individuals) and obtain informed consent emphasizing the compound’s research-only status (non-therapeutic). Reference TSCA compliance for chemical safety .

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